molecular weight and formula of N5-(4-Chlorophenyl)pyridine-2,5-diamine
molecular weight and formula of N5-(4-Chlorophenyl)pyridine-2,5-diamine
Technical Monograph: N5-(4-Chlorophenyl)pyridine-2,5-diamine
Abstract This technical guide provides an in-depth analysis of N5-(4-Chlorophenyl)pyridine-2,5-diamine (CAS 1018281-51-0), a critical heterocyclic scaffold in medicinal chemistry. Characterized by a 2,5-diaminopyridine core substituted at the N5-position with a 4-chlorophenyl moiety, this molecule represents a privileged structure in drug discovery, particularly within the kinase inhibitor landscape. This monograph details its physicochemical profile, validated synthetic pathways via Buchwald-Hartwig cross-coupling, analytical characterization, and its mechanistic relevance as a hinge-binding motif in ATP-competitive inhibition.
Part 1: Chemical Identity & Physicochemical Profile
The structural integrity of N5-(4-Chlorophenyl)pyridine-2,5-diamine relies on the electronic interplay between the electron-deficient pyridine ring and the electron-withdrawing chlorophenyl group. This unique electronic profile influences its solubility, pKa, and binding affinity in biological systems.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | N5-(4-Chlorophenyl)pyridine-2,5-diamine |
| Synonyms | 2-Amino-5-(4-chlorophenylamino)pyridine; 5-[(4-chlorophenyl)amino]pyridin-2-amine |
| CAS Number | 1018281-51-0 (Free Base); 1955554-25-2 (HCl Salt) |
| Molecular Formula | C₁₁H₁₀ClN₃ |
| Molecular Weight | 219.67 g/mol |
| Exact Mass | 219.0563 |
| SMILES | Nc1ncc(Nc2ccc(Cl)cc2)cc1 |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (improved as HCl salt) |
| pKa (Calculated) | ~6.8 (Pyridine N), ~3.5 (Aniline N) |
| LogP (Calculated) | ~2.3 |
Part 2: Synthetic Methodology & Manufacturing Pathways
Synthesizing N5-(4-Chlorophenyl)pyridine-2,5-diamine requires precise regiocontrol to ensure the 4-chlorophenyl group is attached to the 5-position amine, leaving the 2-position amine free. The most robust, scalable method involves Palladium-Catalyzed Buchwald-Hartwig Amination .
Core Synthetic Strategy
The synthesis utilizes 2-amino-5-bromopyridine as the electrophile and 4-chloroaniline as the nucleophile. Direct nucleophilic aromatic substitution (SNAr) is unfavorable due to the unactivated nature of the 5-position on the pyridine ring; thus, transition metal catalysis is essential.
Reaction Scheme:
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Starting Materials: 2-Amino-5-bromopyridine + 4-Chloroaniline.
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Catalyst System: Pd(OAc)₂ / BINAP (or XPhos).
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Base: Cs₂CO₃ or NaOtBu.
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Solvent: Toluene or 1,4-Dioxane (anhydrous).
Detailed Experimental Protocol (Self-Validating)
Step 1: Preparation of the Catalyst System
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Rationale: Pre-complexation of Palladium and Ligand ensures active catalytic species formation and minimizes Pd-black precipitation.
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Protocol: In a glovebox or under argon flow, charge a dried Schlenk flask with Pd(OAc)₂ (5 mol%) and BINAP (7.5 mol%). Add anhydrous toluene (5 mL/mmol substrate) and stir at room temperature for 15 minutes until the solution turns a clear orange-red.
Step 2: Coupling Reaction
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Rationale: Use of a weak base (Cs₂CO₃) prevents side reactions common with stronger bases like NaH.
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Protocol:
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Add 2-amino-5-bromopyridine (1.0 equiv) and 4-chloroaniline (1.1 equiv) to the catalyst mixture.
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Add Cs₂CO₃ (2.0 equiv).
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Seal the vessel and heat to 100°C for 12–16 hours .
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Validation: Monitor by LC-MS. The starting bromide (M+H ~173/175) should disappear, replaced by the product peak (M+H 220/222).
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Step 3: Work-up and Purification
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Rationale: The product contains basic nitrogens, making it prone to streaking on silica.
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Protocol:
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Cool to room temperature and filter through a pad of Celite to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purification: Flash column chromatography using DCM:MeOH (95:5) with 1% NH₄OH additive. The ammonia additive suppresses interaction with silanols, sharpening the peak shape.
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Figure 1: Palladium-catalyzed Buchwald-Hartwig synthesis pathway for N5-(4-Chlorophenyl)pyridine-2,5-diamine.
Part 3: Mechanistic Pharmacology & Drug Discovery Applications
This molecule serves as a privileged scaffold in kinase inhibitor design. The 2-aminopyridine moiety is a classic "hinge binder," capable of forming crucial hydrogen bonds with the ATP-binding site of various kinases.
Key Structural Features:
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Hinge Binding (Donor-Acceptor): The pyridine nitrogen (acceptor) and the 2-amino group (donor) form a bidentate H-bond motif with the kinase hinge region (e.g., Met residue backbone).
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Hydrophobic Interaction: The 4-chlorophenyl group extends into the hydrophobic back-pocket (Gatekeeper region), providing selectivity and potency.
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Linker Flexibility: The secondary amine at position 5 allows for optimal orientation of the phenyl ring.
Target Classes:
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Tyrosine Kinases (e.g., ALK, ROS1): Similar scaffolds are found in drugs like Crizotinib, where the aminopyridine core anchors the molecule.
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Serine/Threonine Kinases (e.g., CDK, MAPK): The scaffold mimics the adenine ring of ATP.
Figure 2: Theoretical binding mode of the 2,5-diaminopyridine scaffold within the kinase ATP pocket.
Part 4: Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be verified using the following spectral markers.
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):
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Pyridine Ring:
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δ 7.8–7.9 ppm (d, 1H): H-6 proton (adjacent to N, deshielded).
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δ 7.2–7.3 ppm (dd, 1H): H-4 proton.
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δ 6.4–6.5 ppm (d, 1H): H-3 proton (shielded by adjacent amino group).
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Phenyl Ring:
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δ 7.1–7.2 ppm (d, 2H): Protons ortho to Cl.
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δ 6.8–6.9 ppm (d, 2H): Protons ortho to NH.
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Amine Signals:
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δ 7.5–8.0 ppm (s, 1H): Secondary amine (–NH–).
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δ 5.5–6.0 ppm (s, 2H): Primary amine (–NH₂), broad singlet, D₂O exchangeable.
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2. Mass Spectrometry (LC-MS):
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Ionization: ESI+ (Electrospray Ionization, Positive Mode).
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Observed Mass:
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[M+H]⁺: 220.06 (³⁵Cl isotope).
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[M+H+2]⁺: 222.06 (³⁷Cl isotope).
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Isotope Pattern: Characteristic 3:1 ratio for Cl presence.
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Part 5: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline/pyridine amines. Hygroscopic in salt form.
References
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Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
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National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 44596704, N5-(4-chlorophenyl)pyridine-2,5-diamine." PubChem.
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GuideChem. (2024). "Chemical Properties of N5-(4-chlorophenyl)pyridine-2,5-diamine (CAS 1018281-51-0)." GuideChem.
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Sigma-Aldrich. (2024). "Product Specification: N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride." Sigma-Aldrich.[1]
